N-(2,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation A study by Fookes et al. (2008) focused on the synthesis and biological evaluation of fluorine-substituted compounds for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET), highlighting the methodological approaches in synthesizing and evaluating compounds for neuroimaging applications Fookes et al., 2008.
Radiosynthesis for Imaging Applications Dollé et al. (2008) detailed the radiosynthesis of a selective radioligand, showcasing the process of labeling compounds with fluorine-18 for in vivo imaging using PET, a technique that could be relevant for imaging studies involving N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide Dollé et al., 2008.
Exploring Neuroinflammatory PET Imaging Another study by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines to target the translocator protein 18 kDa (TSPO), involved in neuroinflammatory processes. This research illustrates the application of similar compounds in developing PET radiotracers for neuroinflammation, which could be an area of interest for N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide Damont et al., 2015.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-15-11-12-19(16(2)13-15)28-22(31)14-34-26-29-23-17-7-3-6-10-21(17)33-24(23)25(32)30(26)20-9-5-4-8-18(20)27/h3-13H,14H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVMKLAJMUOZKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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